An In-depth Technical Guide to 1-Methylisoquinoline-5-sulfonyl fluoride: A Novel Probe for Chemical Biology
An In-depth Technical Guide to 1-Methylisoquinoline-5-sulfonyl fluoride: A Novel Probe for Chemical Biology
This guide provides a comprehensive technical overview of 1-Methylisoquinoline-5-sulfonyl fluoride (CAS 2648966-55-4), a molecule of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound remains limited in publicly accessible literature, this document synthesizes information from analogous structures and the broader class of sulfonyl fluorides to offer valuable insights into its potential properties, synthesis, and applications.
Introduction: The Promise of a Privileged Scaffold
The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds. When coupled with a sulfonyl fluoride moiety, it presents a powerful tool for chemical biology and drug discovery. Sulfonyl fluorides are recognized as "privileged warheads" due to their unique balance of stability and reactivity, enabling them to form stable covalent bonds with specific amino acid residues in proteins.[1] This covalent modification can be leveraged for various applications, including enzyme inhibition, target identification, and the development of chemical probes.[2][3][4]
The 1-methyl substitution on the isoquinoline ring can provide steric and electronic properties that may influence binding affinity and selectivity for target proteins. The placement of the sulfonyl fluoride at the 5-position offers a distinct vector for interaction within a protein's binding site.
Physicochemical Properties
While experimentally determined data for 1-Methylisoquinoline-5-sulfonyl fluoride is not widely available, the following table summarizes its basic identifiers and predicted properties based on its structure.
| Property | Value | Source |
| CAS Number | 2648966-55-4 | [5] |
| Molecular Formula | C10H8FNO2S | Derived |
| Molecular Weight | 225.24 g/mol | Derived |
| Appearance | Predicted to be a solid | Analog Comparison |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF | Analog Comparison |
| Stability | Sulfonyl fluorides are generally more stable to hydrolysis than other sulfonyl halides.[2] | General Knowledge |
Synthesis and Reactivity
The synthesis of arylsulfonyl fluorides can be achieved through various methods, often starting from sulfonic acids, sulfonyl chlorides, or related sulfur-containing functional groups.[2][6][7][8] A plausible synthetic route to 1-Methylisoquinoline-5-sulfonyl fluoride could involve the conversion of the corresponding sulfonyl chloride, 1-methylisoquinoline-5-sulfonyl chloride, via a halogen exchange reaction.
A general workflow for such a synthesis is depicted below:
Caption: A potential synthetic workflow for 1-Methylisoquinoline-5-sulfonyl fluoride.
The reactivity of the sulfonyl fluoride group is central to its function as a covalent modifier. It can react with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, and histidine.[1][3] The reaction proceeds via a sulfur(VI) fluoride exchange (SuFEx) mechanism.[2]
Potential Applications and Mechanism of Action
Given the prevalence of the isoquinoline scaffold in kinase inhibitors, a primary application of 1-Methylisoquinoline-5-sulfonyl fluoride could be as a covalent inhibitor of protein kinases. Many kinases have a conserved lysine residue in their active site that can be targeted by electrophilic warheads.
The general mechanism of covalent inhibition would involve the non-covalent binding of the isoquinoline core within the kinase's ATP-binding pocket, followed by the covalent reaction of the sulfonyl fluoride with a nearby nucleophilic residue.
Caption: Covalent inhibition of a target kinase by 1-Methylisoquinoline-5-sulfonyl fluoride.
Experimental Protocol: Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory potential of 1-Methylisoquinoline-5-sulfonyl fluoride against a target kinase. This protocol is designed as a self-validating system by including appropriate controls.
Objective: To determine the IC50 value of 1-Methylisoquinoline-5-sulfonyl fluoride against a specific kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
1-Methylisoquinoline-5-sulfonyl fluoride (test compound)
-
Staurosporine (positive control, non-covalent inhibitor)
-
DMSO (vehicle control)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
Caption: Workflow for a kinase inhibition assay.
Self-Validation:
-
Positive Control (Staurosporine): Ensures the assay is sensitive to kinase inhibition.
-
Vehicle Control (DMSO): Establishes the baseline of 100% kinase activity.
-
No-Enzyme Control: Determines the background signal.
-
Time-Dependent Inhibition: To confirm covalent modification, pre-incubation of the compound with the enzyme before adding ATP should result in a lower IC50 compared to no pre-incubation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Methylisoquinoline-5-sulfonyl fluoride is not publicly available, general precautions for handling sulfonyl fluorides should be followed based on data for similar compounds like Phenylmethylsulfonyl fluoride (PMSF) and Methanesulfonyl fluoride (MSF).[9][10][11][12][13]
-
Toxicity: Sulfonyl fluorides can be toxic if swallowed, in contact with skin, or if inhaled.[9][10][11]
-
Corrosivity: They can cause severe skin burns and eye damage.[9][10][11]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
- Safety Data Sheet - Cayman Chemical. (2025, December 12).
- SAFETY DATA SHEET - Merck Millipore. (2019, December 13).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, December 22).
- SAFETY DATA SHEET - R&D Systems. (2025, July 31).
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
- A review of the mechanism of anti-caries action of fluoride. (2015, August 5).
- MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES.
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]
-
Amblard, F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]
- 1-methylisoquinoline-5-sulfonyl chloride hydrochloride — Chemical Substance Inform
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]
-
Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. NSF PAR. [Link]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. [Link]
-
Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]
-
Methanesulfonyl fluoride. Wikipedia. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2648966-55-4|1-Methylisoquinoline-5-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 6. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
